molecular formula C8H10N4OS B2837123 3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-thioxoimidazolidin-4-one CAS No. 1004020-66-9

3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-thioxoimidazolidin-4-one

Cat. No.: B2837123
CAS No.: 1004020-66-9
M. Wt: 210.26
InChI Key: VBYCQDDSZAJOIR-UHFFFAOYSA-N
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Description

The compound “3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-thioxoimidazolidin-4-one” belongs to a class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “3-(1,3-dimethyl-1H-pyrazol-4-yl)-propionic acid” are often synthesized through acylation or Friedel-Crafts reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrazole ring attached to an imidazolidinone ring via a carbon atom. The exact structure would depend on the positions of the various substituents .

Safety and Hazards

The safety and hazards associated with this compound are not specifically known. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the biological activity of many pyrazole derivatives, this compound could be of interest in the field of medicinal chemistry .

Properties

IUPAC Name

3-(1,3-dimethylpyrazol-4-yl)-2-sulfanylideneimidazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4OS/c1-5-6(4-11(2)10-5)12-7(13)3-9-8(12)14/h4H,3H2,1-2H3,(H,9,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYCQDDSZAJOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1N2C(=O)CNC2=S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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